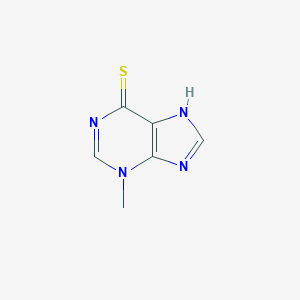

3-methyl-7H-purine-6-thione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-7H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDCZHIGNMCFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=S)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401839 | |

| Record name | 3-methyl-7H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-12-8 | |

| Record name | 3-Methylhypothioxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-7H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for 7-Methyl-6-mercaptopurine as a Research Tool

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on Nomenclature: The compound "3-methyl-7H-purine-6-thione" is not a standard designation in scientific literature. However, its structural elements strongly suggest a methylated derivative of 6-mercaptopurine (6-MP), a widely researched thiopurine drug. The IUPAC name for 6-MP is 3,7-dihydropurine-6-thione. This guide will focus on the known methylated derivative, 7-methyl-6-mercaptopurine (7-Me-6-MP) . Due to the limited specific research on this particular derivative, this document will provide context through the extensive data available for its parent compound, 6-mercaptopurine, to elucidate its potential biological activities and research applications.[1]

Section 1: Introduction and Core Concepts

Thiopurine analogs, including 6-mercaptopurine (6-MP), are cornerstone antimetabolites used in the treatment of acute lymphoblastic leukemia (ALL), autoimmune diseases like Crohn's disease and ulcerative colitis, and for preventing organ transplant rejection.[2][3] Their therapeutic efficacy stems from their ability to interfere with purine metabolism, thereby disrupting DNA and RNA synthesis in rapidly proliferating cells.[2][4] 7-Methyl-6-mercaptopurine (7-Me-6-MP) is a derivative of 6-MP and is primarily known as a metabolite in the thiopurine pathway.[2] Understanding the role of methylation in thiopurine metabolism is critical for both efficacy and toxicity, making 7-Me-6-MP an important tool for studying drug metabolism, pharmacogenetics, and mechanisms of drug resistance.

This guide provides a comprehensive overview of 7-Me-6-MP as a research tool, detailing its mechanism of action in the context of thiopurine metabolism, protocols for its in vitro evaluation, and insights into the interpretation of experimental data.

Section 2: Physicochemical Properties and Data

A clear understanding of the physicochemical properties is fundamental for designing experiments, including solvent selection and concentration calculations.

| Property | 7-Methyl-6-mercaptopurine (7-Me-6-MP) | 6-Mercaptopurine (6-MP) |

| IUPAC Name | 7-methyl-3H-purine-6-thione | 3,7-dihydropurine-6-thione |

| Synonyms | 7-Methyl-6-thiopurine | 6-MP, Purinethol |

| Molecular Formula | C₆H₆N₄S | C₅H₄N₄S |

| Molecular Weight | 166.21 g/mol | 152.18 g/mol |

| CAS Number | 3324-79-6 | 50-44-2 |

Section 3: Mechanism of Action and Metabolic Pathways

The biological activity of thiopurines is intricately linked to their metabolic conversion. 6-MP is a prodrug that requires intracellular activation.[3] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into 6-thioinosine monophosphate (TIMP).[5] TIMP is then metabolized further to form 6-thioguanine nucleotides (TGNs), which are the primary cytotoxic metabolites.[3] These TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[3][6]

A competing pathway involves the S-methylation of 6-MP, catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT) . This reaction produces 7-methyl-6-mercaptopurine and other methylated metabolites, which are generally considered less active or inactive.[7] The activity of TPMT is subject to genetic polymorphisms, which can significantly impact the therapeutic outcome and toxicity of thiopurine drugs.[8] Individuals with low TPMT activity are at a higher risk of severe bone marrow suppression due to the accumulation of cytotoxic TGNs.[9][10]

Therefore, 7-Me-6-MP is a key molecule for:

-

Studying the kinetics and activity of the TPMT enzyme.

-

Investigating the pharmacogenetics of thiopurine metabolism.

-

Serving as an analytical standard for therapeutic drug monitoring (TDM) of patients undergoing thiopurine therapy.[11]

Below is a diagram illustrating the metabolic pathway of 6-mercaptopurine.

Caption: Metabolic pathway of 6-mercaptopurine, highlighting the role of TPMT.

Section 4: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic effects of 7-Me-6-MP, which is essential for understanding its biological activity, or lack thereof, compared to its parent compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-Me-6-MP and 6-MP in a selected cancer cell line (e.g., Jurkat, a human T-cell leukemia line).

Materials:

-

7-Methyl-6-mercaptopurine and 6-Mercaptopurine

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Jurkat cells in RPMI-1640 medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of 7-Me-6-MP and 6-MP in DMSO.

-

Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Centrifuge the plate, and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol 2: Quantification of Thiopurine Metabolites by LC-MS/MS

This protocol is for the therapeutic drug monitoring of thiopurine metabolites in red blood cells (RBCs), a critical application for research in personalized medicine.

Objective: To quantify the levels of 6-TGN and 6-MMP in RBCs from whole blood samples.

Materials:

-

Whole blood collected in EDTA tubes

-

Perchloric acid

-

Dithiothreitol (DTT)

-

Internal standards (e.g., isotope-labeled 6-TG and 6-MMP)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Isolate RBCs from whole blood by centrifugation.

-

Lyse the RBCs with water.

-

-

Hydrolysis:

-

Add internal standards to the cell lysate.

-

Perform acid hydrolysis with perchloric acid in the presence of DTT to convert nucleotide metabolites to their base forms (6-thioguanine and 6-methylmercaptopurine).[12]

-

-

Extraction:

-

Neutralize the sample and perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient mobile phase.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

Section 5: Representative Data and Interpretation

The expected outcome of the cytotoxicity assay is that 6-MP will show significant cytotoxic activity, while 7-Me-6-MP, as an inactive metabolite, will have a much higher IC₅₀ value.

| Compound | Cell Line | IC₅₀ (µM) |

| 6-Mercaptopurine | Jurkat | ~1-10 |

| 7-Methyl-6-mercaptopurine | Jurkat | >100 |

For metabolite analysis, therapeutic ranges have been established to guide dosing and minimize toxicity.

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Associated Risk at High Levels |

| 6-Thioguanine Nucleotides (6-TGN) | 235 - 400[13][14] | Myelosuppression |

| 6-Methylmercaptopurine (6-MMP) | < 5700[13][15] | Hepatotoxicity |

Section 6: Conclusion

7-Methyl-6-mercaptopurine is a vital research tool for investigating the metabolism and pharmacogenetics of thiopurine drugs. While it is not expected to have significant direct cytotoxic activity, its role as a major metabolite of 6-mercaptopurine makes it indispensable for studies on TPMT enzyme function and for the development of personalized medicine strategies in cancer and autoimmune disease treatment. The protocols and information provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of methylated purine analogs in drug therapy.

References

-

Wikipedia. (2024). Mercaptopurine. Available from: [Link]

-

Patel, A. A., & Swarup, S. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Pediatric Oncall. (2023). Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]

-

ResearchGate. (2019). 6-Mercaptopurine metabolism with proposed allopurinol mechanisms of action. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Mercaptopurine Therapy and TPMT and NUDT15 Genotype. Available from: [Link]

-

Wikipedia. (2023). Thiopurine methyltransferase. Available from: [Link]

-

Journal of American Science. (2011). Effects of Thiopurine S-methyltransferase Genetic Polymorphism on Mercaptopurine Therapy in Pediatric ALL. Available from: [Link]

-

Pharmacogenomics. (2005). Very important pharmacogene summary: thiopurine S-methyltransferase. Available from: [Link]

-

Annals of Gastroenterology. (2012). Azathioprine/6-mercaptopurine toxicity: The role of the TPMT gene. Available from: [Link]

-

Science.gov. (2023). mercaptopurine: Topics by Science.gov. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mercaptopurine?. Available from: [Link]

-

eviCore healthcare. (2024). Metabolite Markers of Thiopurines Testing. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease. Available from: [Link]

-

Mayo Clinic Laboratories. (2023). Thiopurine Management Testing for IBD. Available from: [Link]

-

Quest Diagnostics. (2023). Thiopurine Metabolites. Available from: [Link]

-

Indian Journal of Medical and Paediatric Oncology. (2024). In vitro cytotoxicity analysis on patient-derived PBMCs to evaluate 6-mercaptopurine therapy response in children with acute lymphoblastic leukemia. Available from: [Link]

-

ResearchGate. (2021). Drug cytotoxicity assays. Available from: [Link]

-

eviCore healthcare. (2024). Metabolite Markers of Thiopurines Testing. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers. Available from: [Link]

-

National Center for Biotechnology Information. (2003). A Physician's Guide to Azathioprine Metabolite Testing. Available from: [Link]

-

ResearchGate. (2013). Assessment of Thiopurine Methyltransferase Activity in Patients Prescribed Azathioprine or Other Thiopurine-based Drugs. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. Available from: [Link]

-

MDPI. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Available from: [Link]

-

National Center for Biotechnology Information. (2014). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. Available from: [Link]

-

Shared Health Manitoba. (2023). THIOPURINE METABOLITES (6-mercaptopurine, Azathioprine). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 5. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 7. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Very important pharmacogene summary: thiopurine S-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolite Markers of Thiopurines Testing [southcarolinablues.com]

- 15. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Application and Protocol Guide for the Analytical Determination of 3-Methyl-7H-purine-6-thione (3-Methyl-6-thioguanine)

Introduction: The Clinical Significance of 3-Methyl-6-thioguanine

3-Methyl-7H-purine-6-thione, more commonly known as 3-methyl-6-thioguanine (3-Me-6-TG), is a crucial metabolite of thiopurine drugs such as azathioprine, mercaptopurine (6-MP), and thioguanine (6-TG). These medications are foundational in the treatment of acute lymphoblastic leukemia (ALL), inflammatory bowel disease (IBD), and autoimmune conditions, and for preventing organ transplant rejection.[1][2] The therapeutic efficacy and toxicity of thiopurines are closely linked to the metabolic fate of the parent drug, which is converted intracellularly into active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites.[3]

The active 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[4] However, a competing metabolic pathway, catalyzed by thiopurine S-methyltransferase (TPMT), leads to the formation of methylated metabolites, including 6-methylmercaptopurine (6-MMP).[1] While 3-Me-6-TG itself is a minor metabolite, the accurate quantification of the primary active metabolite, 6-thioguanine (released from 6-TGNs by hydrolysis), is paramount for therapeutic drug monitoring (TDM).[2][3] TDM allows for the personalization of dosing strategies to optimize therapeutic outcomes while minimizing adverse effects like myelosuppression and hepatotoxicity.[1][2]

This guide provides detailed application notes and protocols for the robust and sensitive detection of 6-thioguanine, a surrogate for the intracellular active thiopurine metabolites, in biological matrices. We will delve into the most prevalent and reliable analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and emerging electrochemical methods.

Methodologies for 6-Thioguanine Quantification

The selection of an analytical method for 6-thioguanine detection is contingent on the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC with UV or fluorescence detection has been historically significant, LC-MS/MS is now the gold standard for clinical applications due to its superior sensitivity and specificity. Electrochemical sensors represent a promising avenue for rapid and point-of-care testing.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for 6-thioguanine analysis typically involve the measurement of 6-thioguanine released from its nucleotide forms (6-TGNs) after acid hydrolysis.[5]

Principle of the Method: The protocol involves the isolation of red blood cells (RBCs), which serve as a reservoir for 6-TGNs. The RBCs are lysed, and the intracellular 6-TGNs are hydrolyzed using an acid at an elevated temperature to liberate the 6-thioguanine base. This is followed by chromatographic separation on a reversed-phase column and detection using a UV or fluorescence detector.[5][6] The use of a diode array detector can enhance specificity by allowing for spectral confirmation of the analyte peak.[7]

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC-based quantification of 6-thioguanine from red blood cells.

Detailed Protocol for HPLC-UV Analysis of 6-Thioguanine in Erythrocytes:

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

Methanol (HPLC grade)

-

Triethylamine

-

Deionized water

-

6-thioguanine standard

-

Internal standard (e.g., 5-bromouracil)[8]

-

Reversed-phase C18 column (e.g., Purospher RP-18e)[5]

Procedure:

-

Sample Preparation: a. Centrifuge the whole blood sample to separate plasma and buffy coat from erythrocytes. b. Wash the erythrocyte pellet with saline solution. c. Lyse a known quantity of erythrocytes (e.g., 8 x 10^8 cells) with a solution containing DTT to prevent oxidation of the thiol group.[7] d. Deproteinize the sample by adding perchloric acid, followed by vortexing and centrifugation.[7][8] e. Transfer the supernatant to a clean tube and hydrolyze at 100°C for 45-60 minutes to convert 6-TGNs to 6-TG.[5][7] f. Cool the sample and centrifuge to remove any precipitate.

-

Chromatographic Analysis: a. Inject an aliquot of the supernatant into the HPLC system. b. Perform chromatographic separation using a C18 column. c. A suitable mobile phase could be a mixture of methanol and water with an additive like triethylamine.[7] d. Set the UV detector to monitor the absorbance at the λmax of 6-thioguanine (approximately 341-342 nm).[7][8]

-

Quantification: a. Prepare a calibration curve using known concentrations of 6-thioguanine standard. b. Quantify the 6-thioguanine concentration in the sample by comparing its peak area to the calibration curve. The results are typically expressed as pmol/8 x 10^8 RBCs.[9]

Causality Behind Experimental Choices:

-

Erythrocytes as the Matrix: Erythrocytes are used as they lack de novo purine synthesis pathways and accumulate 6-TGNs over their lifespan, providing a good representation of long-term drug exposure.[1]

-

Acid Hydrolysis: This step is crucial as it liberates the 6-thioguanine base from its nucleotide forms (mono-, di-, and triphosphates), allowing for the measurement of the total active metabolite pool with a single chromatographic peak.[5]

-

Dithiothreitol (DTT): The thiol group in 6-thioguanine is susceptible to oxidation. DTT is a reducing agent that protects this group during sample preparation, ensuring accurate quantification.[8]

-

Reversed-Phase Chromatography: The nonpolar nature of the C18 stationary phase allows for good retention and separation of the moderately polar 6-thioguanine from more polar endogenous components in the sample matrix.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the therapeutic drug monitoring of thiopurines due to its high sensitivity, specificity, and speed.[10]

Principle of the Method: Similar to HPLC, the method typically involves the hydrolysis of 6-TGNs to 6-thioguanine. The analyte is then separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for 6-thioguanine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection minimizes interferences from the complex biological matrix.[4][10] The use of a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-6-TG) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[10]

Experimental Workflow for LC-MS/MS Analysis:

Caption: General workflow for LC-MS/MS analysis of 6-thioguanine.

Detailed Protocol for LC-MS/MS Analysis of 6-Thioguanine from Whole Blood:

Materials:

-

EDTA-anticoagulated whole blood

-

Isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-6-thioguanine)[10]

-

Reagents for hydrolysis and extraction

-

UPLC/HPLC system coupled to a tandem mass spectrometer

-

Reversed-phase column (e.g., HSS T3)[4]

Procedure:

-

Sample Preparation: a. Aliquot a small volume of whole blood (e.g., 25-50 µL).[10] b. Add the isotope-labeled internal standard.[10] c. Perform hydrolysis and extraction. This can be a single step involving acid and heat.[10] d. Centrifuge and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: a. Inject the sample extract onto the LC system. b. Perform chromatographic separation using a gradient elution with a mobile phase consisting of, for example, water and methanol with 0.1% formic acid.[11] c. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.[4] d. Monitor the MRM transitions for 6-thioguanine and its internal standard.

-

Quantification: a. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. b. Determine the concentration from a calibration curve prepared using the same area ratios.

Causality Behind Experimental Choices:

-

Whole Blood Matrix: Using whole blood simplifies the sample preparation process compared to isolating erythrocytes, reducing hands-on time.[10] Results can be standardized to hemoglobin concentration to account for anemia.[10]

-

Isotope-Labeled Internal Standard: This is the cornerstone of accurate quantification in LC-MS/MS. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, correcting for these matrix effects and improving precision.[10]

-

MRM Detection: This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting compounds, which is crucial for complex biological matrices.[4]

Performance Data Comparison:

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Quantification (LOQ) | ~8-30 pmol/8x10⁸ RBC[7][10] | ~0.2 µmol/L (~50 pmol/8x10⁸ RBC)[12] |

| Linearity (Upper Limit) | Varies, can go up to 10,000 pmol/0.2 mL[10] | Up to 7.5 µmol/L (~1875 pmol/8x10⁸ RBC)[12] |

| Sample Volume | Typically requires a larger volume of packed RBCs | As low as 25 µL of whole blood[10] |

| Specificity | Lower, susceptible to interferences | High, due to MRM |

| Throughput | Lower | Higher, amenable to automation |

Electrochemical Detection

Electrochemical methods offer a promising alternative for the detection of 6-thioguanine, with the potential for developing portable and cost-effective sensors.

Principle of the Method: This technique relies on the electrochemical oxidation of 6-thioguanine at the surface of a modified electrode. The modification of the electrode surface with materials like nanocomposites (e.g., reduced graphene oxide-copper oxide/iron oxide) can significantly enhance the electrochemical signal and lower the detection limit.[13] Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed to improve sensitivity.[13][14]

Experimental Workflow for Electrochemical Detection:

Caption: Simplified workflow for electrochemical detection of 6-thioguanine.

Protocol Outline for Electrochemical Detection:

Materials:

-

Screen-printed graphite electrode (SPGE) or glassy carbon electrode (GCE)

-

Modifying materials (e.g., RGO-Cu₂O/Fe₂O₃ nanocomposite)[13]

-

Phosphate buffer solution (PBS), pH 7.0

-

Potentiostat

Procedure:

-

Electrode Modification: a. Prepare the nanocomposite material. b. Modify the surface of the SPGE or GCE with a small amount of the nanocomposite suspension and allow it to dry.

-

Sample Preparation: a. Dilute the biological sample (e.g., urine, plasma) in PBS (pH 7.0).[13] Minimal sample preparation is often a key advantage.

-

Electrochemical Measurement: a. Immerse the modified electrode into the prepared sample. b. Perform DPV or SWV analysis by scanning the potential over a defined range. c. Record the oxidation peak current corresponding to 6-thioguanine.

-

Quantification: a. Construct a calibration curve by plotting the peak current against the concentration of 6-thioguanine standards. b. Determine the concentration of 6-thioguanine in the sample from the calibration curve.

Causality Behind Experimental Choices:

-

Electrode Modification: Bare electrodes often suffer from low sensitivity and fouling. Nanomaterials provide a high surface area and catalytic properties that facilitate the electron transfer process during the oxidation of 6-thioguanine, leading to a stronger signal and lower detection limits.[13]

-

Optimal pH: The electrochemical response is pH-dependent. A pH of 7.0 is often chosen as it provides the maximum peak current response for 6-thioguanine oxidation.[13]

-

Differential Pulse Voltammetry (DPV): DPV is a sensitive technique that minimizes the contribution of the background (capacitive) current, resulting in a more defined peak-shaped response for the analyte, which is ideal for quantification.[13]

Performance of a Representative Electrochemical Sensor:

| Parameter | Value | Reference |

| Linear Range | 0.05 - 400.0 µM | [13] |

| Limit of Detection (LOD) | 0.03 µM | [13] |

Conclusion and Future Outlook

The analytical detection of 6-thioguanine is integral to the clinical management of patients undergoing thiopurine therapy. While HPLC methods laid the groundwork, LC-MS/MS has emerged as the definitive technique in clinical laboratories, offering unparalleled sensitivity, specificity, and throughput. The ability to use small sample volumes and the robustness afforded by stable isotope-labeled internal standards make it the method of choice for TDM.[10][15]

Looking forward, electrochemical sensors hold considerable promise. Their potential for miniaturization, low cost, and rapid analysis could pave the way for point-of-care devices, enabling real-time dose adjustments and further personalizing thiopurine therapy. Continued research into novel nanomaterials and sensor design will be key to translating this potential into routine clinical practice.

References

- National Institutes of Health. (n.d.). LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine.

- Al-Soud, Y. A., & Al-Masri, S. (2012). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. American Journal of Clinical Pathology, 138(4), 574–583.

- Scholten, J., Rispens, T., & van Deventer, S. J. (2013). Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards. Therapeutic Drug Monitoring, 35(3), 313–321.

- de Boer, N. K. H., van Bodegraven, A. A., & Mulder, C. J. J. (2016). Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 10(8), 983–991.

- Karimi-Maleh, H., Karimi, F., Malekmohammadi, S., Zakaria, Z., Fu, L., & Sanati, A. L. (2021). Electrochemical sensing platform for simultaneous detection of 6-mercaptopurine and 6-thioguanine using RGO-Cu2O/Fe2O3 modified screen-printed graphite electrode. Scientific Reports, 11(1), 1–11.

- Razak, N. A. A., Hassan, N. S., & Raja Ali, R. A. (2020). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Malaysian Journal of Medical Sciences, 27(4), 60–73.

- Schütz, E., Gummert, J., Armstrong, V. W., & Oellerich, M. (1999). Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate. European Journal of Clinical Chemistry and Clinical Biochemistry, 37(9), 879–884.

- Rupa Health. (n.d.). 6-Thioguanine.

- Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Clinical Chemistry, 44(3), 551–555.

- Bar-Or, A., et al. (2023). Key factors associated with 6-thioguanine and 6-methylmercaptopurine nucleotide concentrations in children treated by thiopurine for acute leukaemia and inflammatory bowel disease. British Journal of Clinical Pharmacology, 89(12), 3635-3647.

- Nielsen, C. H., Jørgensen, T. N., & Haselmann, K. F. (2021). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Scientific Reports, 11(1), 1–10.

- Kovač, J., et al. (2019). Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry: Method development, validation and clinical application. Clinica Chimica Acta, 499, 24–33.

- Kaczmarczyk, M., et al. (2023). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. Scientific Reports, 13(1), 14169.

-

ResearchGate. (n.d.). Electrochemical determination of 6-Tioguanine by using modified screen-printed electrode: magnetic core–shell Fe3O4@SiO2/MWCNT nanoparticles. Retrieved from [Link]

-

Guedes, J. C., et al. (2022). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. International Journal of Molecular Sciences, 23(19), 11267. Retrieved from [Link]

-

de Oliveira, B. M., Viana, M. B., de Zani, C. L., & Romanha, A. J. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 37(4), 537–544. Retrieved from [Link]

Sources

- 1. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Thioguanine | Rupa Health [rupahealth.com]

- 3. Key factors associated with 6-thioguanine and 6-methylmercaptopurine nucleotide concentrations in children treated by thiopurine for acute leukaemia and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. researchgate.net [researchgate.net]

- 15. Determination of 6-thioguanine and 6-methylmercaptopurine in dried blood spots using liquid chromatography-tandem mass spectrometry: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to 3-methyl-7H-purine-6-thione and Other Purine Analogs for Researchers

This guide provides an in-depth, objective comparison of 3-methyl-7H-purine-6-thione against other well-characterized purine analogs, primarily 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established methodologies to inform compound selection and experimental design in oncology and immunology research.

Introduction: The Role of Purine Analogs in Therapeutics

Purine analogs are a cornerstone class of antimetabolites that mimic endogenous purines (adenine and guanine), thereby disrupting critical cellular processes.[1] By interfering with DNA and RNA synthesis, these agents exhibit potent cytotoxic and immunosuppressive effects.[1][2][3] Clinically established drugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are widely used in the treatment of acute leukemias and autoimmune diseases.[3][4][5] The therapeutic efficacy of these compounds has spurred the development and investigation of novel derivatives, such as 3-methyl-7H-purine-6-thione, with the aim of enhancing selectivity, potency, and metabolic stability.[6]

This guide will dissect the structural and functional nuances that differentiate these molecules, providing a framework for their comparative evaluation.

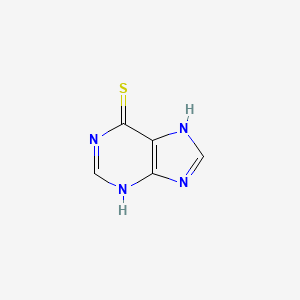

Structural Comparison: The Significance of Methylation and Thionation

The biological activity of a purine analog is intrinsically linked to its structure. The primary difference between the compounds discussed lies in the substitution on the purine ring.

-

6-Mercaptopurine (6-MP): A hypoxanthine analog where the oxygen at position 6 is replaced by a sulfur atom.[5][7]

-

6-Thioguanine (6-TG): A guanine analog with a similar thiol group at position 6 but retaining the amino group at position 2.[8]

-

3-methyl-7H-purine-6-thione: This is a derivative of 6-MP where a methyl group is added at the N3 position of the purine ring. While less common, this modification can significantly alter the molecule's electronic properties, solubility, and interaction with metabolic enzymes.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

a [label=<Purine Analog Structures6-Mercaptopurine (6-MP)

Mechanism of Action: A Tale of Two Pathways

The cytotoxic effects of thiopurines are not exerted by the parent drug but by their intracellular nucleotide metabolites. The activation and subsequent mechanism of action involve a complex interplay of metabolic pathways.

Metabolic Activation and Primary Cytotoxicity

-

Activation by HGPRT: Both 6-MP and 6-TG are pro-drugs activated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form their respective monophosphate ribonucleotides: thioinosine monophosphate (TIMP) from 6-MP and thioguanosine monophosphate (TGMP) from 6-TG.[9][10]

-

Inhibition of de novo Purine Synthesis: TIMP is a potent inhibitor of several enzymes in the de novo purine synthesis pathway, including phosphoribosyl pyrophosphate (PRPP) amidotransferase.[3][11] This blockade depletes the cellular pools of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis.[3][10] Methylated metabolites, such as methyl-thioinosine monophosphate (Me-TIMP), are particularly potent inhibitors of this pathway.[9]

-

DNA Incorporation: TGMP is further phosphorylated to di- and tri-phosphate forms. Deoxythioguanosine triphosphate (dTGTP) is incorporated into DNA, which is considered the primary mechanism of cytotoxicity for 6-TG.[12][13] This incorporation leads to DNA damage and triggers apoptosis. While 6-MP can also be converted to dTGTP and incorporated into DNA, its cytotoxic effect is more commonly attributed to the inhibition of purine biosynthesis.[11][13]

The N3-methylation of 3-methyl-7H-purine-6-thione likely preserves its ability to be a substrate for HGPRT, but the resulting methylated nucleotide may have altered affinities for downstream enzymes, potentially shifting the balance between de novo synthesis inhibition and DNA incorporation.

Catabolism and Metabolic Stability: The Role of TPMT and Xanthine Oxidase

The therapeutic window and toxicity profile of thiopurines are heavily influenced by their catabolic pathways.

-

Thiopurine S-methyltransferase (TPMT): This enzyme inactivates 6-MP and 6-TG by S-methylation.[14] Genetic polymorphisms in TPMT can lead to decreased enzyme activity, resulting in higher levels of active thioguanine nucleotides and increased risk of severe myelosuppression.[3] Interestingly, while TPMT inactivates the parent drugs, the methylated nucleotide metabolites (Me-TIMP) are potent inhibitors of purine synthesis.[9][14]

-

Xanthine Oxidase (XO): This enzyme metabolizes 6-MP to the inactive 6-thiouric acid.[10][11] Co-administration with XO inhibitors like allopurinol requires a significant reduction in the 6-MP dose to avoid toxicity.[5]

The N3-methylation in 3-methyl-7H-purine-6-thione introduces a critical modification. This pre-existing methylation on the purine ring might alter its recognition and processing by TPMT, potentially leading to a different metabolic profile and reduced dependency on TPMT genotype for its therapeutic effect.

Comparative Performance: Experimental Data

The efficacy of purine analogs is typically quantified by their cytotoxicity against cancer cell lines, measured as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Primary Mechanism | Reference |

| 6-Mercaptopurine | CCRF-CEM (Leukemia) | ~1.50 | Inhibition of de novo purine synthesis | [14] |

| 6-Thioguanine | CCRF-CEM (Leukemia) | ~0.55 | DNA Incorporation | [14] |

| AUM23 (Novel Purine Analog) | Huh7 (Liver Cancer) | ~0.5 | Kinase Inhibition | [15] |

| Compound 5g (Novel Purine Analog) | PA-1 (Ovarian Cancer) | 1.08 | CDK2 Inhibition | [16] |

| 3-methyl-7H-purine-6-thione | Data not available | N/A | Hypothesized: Mixed |

Analysis:

-

6-TG is generally more potent than 6-MP in cytotoxic assays, which correlates with its primary mechanism of direct incorporation into DNA.[13][14]

-

The cytotoxicity of novel purine analogs can be highly variable and dependent on the specific cell line and the compound's unique mechanism of action, which can extend beyond purine antagonism to include kinase inhibition.[15][16]

-

Crucially, publicly available experimental data on the cytotoxicity of 3-methyl-7H-purine-6-thione is limited. This represents a significant knowledge gap. Based on its structure, it is hypothesized that its performance will be influenced by its relative rate of conversion to nucleotide metabolites that either inhibit purine synthesis or are incorporated into DNA.

Recommended Experimental Protocols for Comparative Analysis

To objectively compare 3-methyl-7H-purine-6-thione to established analogs, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating and provide a comprehensive performance profile.

Protocol: Cytotoxicity Assessment via MTT Assay

This colorimetric assay provides a robust measure of cell viability by quantifying the metabolic activity of living cells.[17]

Objective: To determine and compare the IC50 values of 3-methyl-7H-purine-6-thione, 6-MP, and 6-TG.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., CCRF-CEM or Jurkat for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere or stabilize for 24 hours.[17]

-

Compound Treatment: Prepare serial dilutions of each purine analog. Treat the cells and incubate for a 72-hour period.[18] Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[17]

Protocol: IMP Dehydrogenase (IMPDH) Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on a key enzyme in the de novo purine synthesis pathway.[19][20]

Objective: To determine the inhibitory potency (Ki or IC50) of the nucleotide metabolites of each analog against IMPDH.

Methodology:

-

Metabolite Generation: First, the purine analogs must be converted to their active monophosphate forms (e.g., TIMP) using purified HGPRT enzyme in vitro.

-

Reaction Mixture: Prepare a reaction mixture containing purified human IMPDH, the substrate inosine monophosphate (IMP), and the cofactor NAD+.

-

Inhibitor Addition: Add varying concentrations of the generated nucleotide metabolites to the reaction mixture.

-

Initiation and Monitoring: Initiate the reaction and monitor the conversion of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[19]

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the rate of reaction against the inhibitor concentration to determine the IC50. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive).[21]

Conclusion and Future Directions

The established purine analogs, 6-mercaptopurine and 6-thioguanine, remain critical therapeutic agents, but their efficacy is tempered by complex metabolic pathways and potential for toxicity.[6][9][22] While 6-TG demonstrates superior cytotoxicity in many cancer cell lines due to its efficient incorporation into DNA, 6-MP's potent inhibition of de novo purine synthesis provides a distinct and powerful mechanism of action.[13][14]

3-methyl-7H-purine-6-thione represents an intriguing but understudied structural variant. The addition of a methyl group at the N3 position has the potential to fundamentally alter its interaction with key metabolic enzymes like TPMT, potentially leading to a more predictable pharmacokinetic profile. However, the absence of direct comparative data necessitates a thorough experimental evaluation.

Researchers are strongly encouraged to utilize the standardized protocols outlined in this guide to characterize the cytotoxic profile and enzymatic inhibition of 3-methyl-7H-purine-6-thione. Such studies will be invaluable in elucidating its potential as a novel therapeutic agent and will contribute to the rational design of the next generation of purine analog drugs.[23]

References

- Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed.

- The Newer Purine Analogs. Significant Therapeutic Advance in the Management of Lymphoid Malignancies. PubMed.

- Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube.

- Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf.

- IMP Dehydrogenase: Structure, Mechanism and Inhibition. PMC - NIH.

- Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. NIH.

- A Comparative Analysis of Purine Nucleoside Analogs in Oncology Research. Benchchem.

- Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. PMC - NIH.

- Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed.

- Validating the Inhibition of IMP Dehydrogenase by 1,3-Selenazole Analogs: A Comparative Guide. Benchchem.

- Purine analogue. Wikipedia.

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH.

- Abstract A171: Cytotoxicity of novel substituted purine derivatives against liver cancer cells.

- Full article: Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors.

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.

- A New View into the Regulation of Purine Metabolism – The Purinosome. PMC - NIH.

- Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. - ClinPGx.

- Mercaptopurine. StatPearls - NCBI Bookshelf.

- Mercaptopurine. Wikipedia.

- 6-Mercaptopurine. PubChem.

- Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites. Request PDF - ResearchGate.

- 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance. ChemicalBook.

- 6-Mercaptopurine and 6-Thioguanine. Patty Feist.

- Differing Contribution of Thiopurine Methyltransferase to Mercaptopurine Versus Thioguanine Effects in Human Leukemic Cells. PubMed.

- 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. PMC - NIH.

- Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites. PubMed.

Sources

- 1. Purine analogue - Wikipedia [en.wikipedia.org]

- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pfeist.net [pfeist.net]

- 9. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differing contribution of thiopurine methyltransferase to mercaptopurine versus thioguanine effects in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The newer purine analogs. Significant therapeutic advance in the management of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to 3-methyl-7H-purine-6-thione and 6-mercaptopurine: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced differences between purine analogs is critical for experimental design and interpretation. This guide provides an in-depth, objective comparison of the well-established antimetabolite 6-mercaptopurine (6-MP) and its less-characterized methylated analog, 3-methyl-7H-purine-6-thione. We will delve into their mechanisms of action, metabolic fates, and applications in research, supported by experimental data and detailed protocols.

Introduction: A Tale of Two Purines

6-mercaptopurine (6-MP) is a cornerstone of chemotherapy, particularly in the treatment of acute lymphoblastic leukemia, and also serves as an important immunosuppressive agent for autoimmune diseases. Developed by Nobel laureates Gertrude B. Elion and George H. Hitchings, it represents a triumph of rational drug design.[1] As a purine analog, its efficacy hinges on its cellular metabolism to fraudulent nucleotides that disrupt nucleic acid synthesis.

3-methyl-7H-purine-6-thione, on the other hand, is a methylated derivative of 6-MP. While not used clinically, it and other methylated purines are subjects of research interest, primarily in understanding the complex metabolic pathways of thiopurine drugs and their potential for varied biological activities. The position of the methyl group significantly influences the compound's interaction with metabolic enzymes and its ultimate cytotoxic effects. This guide will explore these differences to provide a clear understanding of each compound's utility in a research setting.

Chemical and Physical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of these compounds is essential for their proper handling, formulation, and use in experimental settings.

| Property | 3-methyl-7H-purine-6-thione | 6-mercaptopurine |

| Chemical Structure |  |  |

| IUPAC Name | 3-methyl-7H-purin-6-one[2] | 3,7-dihydropurine-6-thione[3] |

| CAS Number | 1006-11-7[2] | 50-44-2[3] |

| Molecular Formula | C₆H₆N₄S | C₅H₄N₄S[3] |

| Molar Mass | 166.14 g/mol [2] | 152.18 g/mol [3] |

| Appearance | - | Yellow crystalline powder[4] |

| Solubility | - | Insoluble in water; soluble in hot ethanol and alkaline solutions.[5] |

Mechanism of Action and Metabolic Pathways: A Fork in the Road

The biological activities of both 6-MP and its methylated analogs are intrinsically linked to their intracellular metabolism. While they share a common purine scaffold, their metabolic fates and ultimate mechanisms of cytotoxicity diverge significantly.

6-Mercaptopurine: A Prodrug's Journey to Cytotoxicity

6-MP is a prodrug that must be anabolized to exert its cytotoxic effects.[6] Its mechanism is multifaceted:

-

Activation by HGPRT: Upon entering the cell, 6-MP is converted to its ribonucleotide, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7]

-

Inhibition of De Novo Purine Synthesis: TIMP is a potent inhibitor of several enzymes in the de novo purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the first committed step.[7] This leads to a depletion of the cellular pools of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis.

-

Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs).[8] These TGNs, particularly 6-thioguanosine triphosphate, are incorporated into DNA and RNA, leading to strand breaks, and genomic instability, and ultimately triggering apoptosis.[7]

The Role of Methylation in 6-MP Metabolism

A competing metabolic pathway for 6-MP involves methylation by the enzyme thiopurine S-methyltransferase (TPMT).[6] This pathway generates 6-methylmercaptopurine (6-MMP), which is largely considered an inactive metabolite.[8] However, high levels of 6-MMP have been associated with hepatotoxicity.[9]

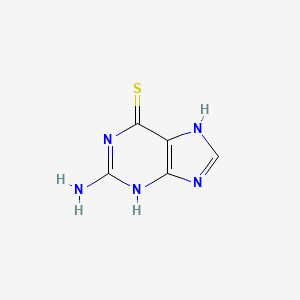

3-methyl-7H-purine-6-thione and Other Methylated Analogs

The biological activity of 3-methyl-7H-purine-6-thione is not as well-characterized as that of 6-MP. However, based on studies of other methylated purine analogs, we can infer some potential mechanisms. The methylation at the N3 position would likely alter its recognition by enzymes like HGPRT, potentially reducing its conversion to a cytotoxic nucleotide.

Studies on N3-methyladenine, a different methylated purine, have shown that this modification can be highly cytotoxic by blocking DNA polymerization, suggesting a direct effect on DNA replication.[10] It is plausible that 3-methyl-7H-purine-6-thione could exert its effects through a similar mechanism, or it may act as an inhibitor of other cellular processes. Further research is needed to elucidate its precise mechanism of action.

A comparative study on 6-mercaptopurine and its 6-methyl analog (6-methylmercaptopurine) in rats showed that both compounds can be interconverted, indicating reversible methylation and demethylation processes in vivo.[11] The major urinary metabolite of 6-MP was 6-thiouric acid, while for 6-methylmercaptopurine it was inorganic sulfate, suggesting divergent primary catabolic pathways.[11]

Metabolic Pathways of 6-Mercaptopurine

A simplified diagram of the major metabolic pathways of 6-mercaptopurine (6-MP).

Research Applications and Experimental Data

6-Mercaptopurine in the Laboratory

Due to its well-defined mechanism and clinical relevance, 6-MP is a widely used tool in cancer and immunology research. It serves as a positive control for studies on antimetabolites, DNA damage, and apoptosis. Its cytotoxic effects have been quantified in numerous cell lines.

Methylated Purines in Research

Methylated purine analogs like 3-methyl-7H-purine-6-thione are valuable tools for dissecting the roles of specific metabolic pathways. For instance, comparing the cytotoxicity of 6-MP to that of a methylated analog that is a poor substrate for HGPRT can help to distinguish between the effects of the parent compound and its nucleotide metabolites.

Experimental Protocols

To facilitate research in this area, we provide detailed protocols for key assays used to evaluate the cytotoxic and apoptotic effects of purine analogs.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

A typical workflow for assessing the effects of a compound on cell viability and apoptosis.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Purine analog stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[12]

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a range of concentrations of the purine analog. Include vehicle-only and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups.[14]

-

Washing: Wash the cells twice with cold PBS.[14]

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the cells by flow cytometry within one hour.[14]

Protocol 3: Sample Preparation for HPLC Analysis of Intracellular Metabolites

Quantifying the intracellular levels of 6-MP and its metabolites is crucial for mechanistic studies.

Principle: Cells are lysed, and proteins are precipitated to extract the intracellular metabolites. The extract is then analyzed by high-performance liquid chromatography (HPLC).

Materials:

-

Treated and control cells

-

Cold PBS

-

Perchloric acid (0.7 M)[15]

-

Dithiothreitol (DTT)[15]

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Cell Harvesting and Counting: Harvest a known number of cells (e.g., 8 x 10^8).[16]

-

Lysis and Deproteinization: Resuspend the cell pellet in a solution containing DTT to protect the thiol groups. Add cold perchloric acid to lyse the cells and precipitate proteins.[16]

-

Centrifugation: Centrifuge to pellet the precipitated proteins.[16]

-

Hydrolysis (for nucleotide analysis): The supernatant, containing the nucleotide metabolites, is often hydrolyzed by heating to release the purine bases for easier detection.[16]

-

HPLC Analysis: Inject the supernatant (or hydrolyzed supernatant) into the HPLC system for separation and quantification of 6-MP and its metabolites.[15]

Conclusion and Future Perspectives

6-mercaptopurine remains a vital research tool and therapeutic agent, with a well-understood, albeit complex, mechanism of action centered on its conversion to cytotoxic nucleotides. In contrast, 3-methyl-7H-purine-6-thione and other methylated analogs represent an area ripe for further investigation. Their study can provide deeper insights into the structure-activity relationships of purine antimetabolites and the role of methylation in drug metabolism and cytotoxicity.

For researchers, the choice between these compounds depends on the experimental question. 6-MP is the standard for studies involving the canonical thiopurine pathway. 3-methyl-7H-purine-6-thione and its isomers are better suited for exploring alternative mechanisms of purine analog cytotoxicity and for investigating the enzymatic processes of methylation and demethylation. Future research should focus on elucidating the precise biological targets of N-methylated thiopurines and their potential for development as novel therapeutic agents.

References

-

Mercaptopurine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. from [Link]

-

Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. (2020). Pharmaceuticals, 13(10), 301. from [Link]

-

6-Methylmercaptopurine. (n.d.). Rupa Health. Retrieved January 15, 2026, from [Link]

-

Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells. (2012). Cancer Chemotherapy and Pharmacology, 70(2), 295-303. from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

-

A comparison of the metabolism of 6-mercaptopurine and its 6-methyl analog in the rat. (1960). Cancer Research, 20, 387-392. from [Link]

-

Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity. (2001). Alimentary Pharmacology & Therapeutics, 15(11), 1743-1750. from [Link]

-

The metabolism of 6-mercaptopurine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

6-Mercaptopurine. (n.d.). Merck Index. Retrieved January 15, 2026, from [Link]

-

Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. (2010). Chembiochem, 11(13), 1859-1865. from [Link]

-

An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. (2004). Brazilian Journal of Medical and Biological Research, 37(5), 649-658. from [Link]

-

Top Pharmaceuticals: 6-Mercaptopurine. (2005). Chemical & Engineering News, 83(25). from [Link]

-

3-Methylhypoxanthine | C6H6N4O | CID 247638 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-AMINO-1-METHYLPURINE- 6-THIONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]

- 9. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. atcc.org [atcc.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Researcher's Guide to the Cross-Validation of 3-methyl-7H-purine-6-thione Experimental Results

This guide provides an in-depth technical comparison and cross-validation framework for experimental results concerning 3-methyl-7H-purine-6-thione. As a methylated metabolite of the thiopurine class of drugs, its study is crucial for a comprehensive understanding of thiopurine pharmacology, efficacy, and toxicity. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret robust experimental workflows.

Introduction: The Significance of Thiopurine Metabolites

Thiopurine drugs, such as azathioprine and 6-mercaptopurine (6-MP), are fundamental in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] These drugs are prodrugs that undergo extensive metabolism to exert their therapeutic and toxic effects.[2] The enzyme thiopurine S-methyltransferase (TPMT) plays a critical role in this metabolic pathway by catalyzing the S-methylation of thiopurines.[3][4] This process leads to the formation of methylated metabolites, such as 3-methyl-7H-purine-6-thione, which are linked to the drug's side effects, particularly hepatotoxicity.[5]

Therefore, a thorough understanding and cross-validation of experimental data related to 3-methyl-7H-purine-6-thione are not merely academic exercises. They are essential for optimizing therapeutic strategies, minimizing adverse drug reactions, and developing safer and more effective treatments. This guide will provide a framework for achieving this through a multi-faceted experimental approach.

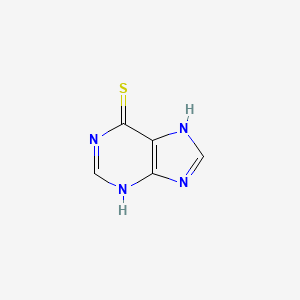

Comparative Landscape: 3-methyl-7H-purine-6-thione in the Context of Thiopurine Metabolism

To appreciate the significance of 3-methyl-7H-purine-6-thione, it is crucial to compare it with its parent compounds and other key metabolites. The primary metabolic pathways of 6-mercaptopurine (the active form of azathioprine) involve its conversion to active 6-thioguanine nucleotides (6-TGNs) which are responsible for the drug's therapeutic effects, and its inactivation via methylation by TPMT to form 6-methylmercaptopurine (6-MMP) and other methylated species.[6] 3-methyl-7H-purine-6-thione is one such methylated metabolite.

| Compound | Role in Thiopurine Therapy | Primary Effect |

| Azathioprine | Prodrug | Immunosuppression, Anti-cancer[7][8] |

| 6-Mercaptopurine (6-MP) | Active drug | Immunosuppression, Anti-cancer[1] |

| 6-Thioguanine Nucleotides (6-TGNs) | Active metabolites | Therapeutic efficacy, Myelosuppression[3] |

| 3-methyl-7H-purine-6-thione | Methylated metabolite | Potential for Hepatotoxicity[5] |

The balance between the formation of therapeutic 6-TGNs and potentially toxic methylated metabolites like 3-methyl-7H-purine-6-thione is a key determinant of a patient's response to thiopurine therapy.[9]

Experimental Cross-Validation Methodologies

A robust understanding of 3-methyl-7H-purine-6-thione requires the integration of data from multiple experimental platforms. This section details key methodologies for a comprehensive cross-validation of experimental findings.

In Vitro Cellular Assays: Assessing Cytotoxicity

The direct cytotoxic effects of 3-methyl-7H-purine-6-thione can be evaluated in relevant cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity studies) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 3-methyl-7H-purine-6-thione, 6-mercaptopurine (as a positive control), and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale: This assay provides quantitative data on the direct cytotoxic potential of the compound, allowing for a comparison with its parent drug and other metabolites.

Enzymatic Assays: Understanding Formation via TPMT

The rate of formation of 3-methyl-7H-purine-6-thione is dependent on the activity of the TPMT enzyme.

Protocol: TPMT Enzyme Activity Assay

-

Enzyme Source: Obtain a source of TPMT, such as recombinant human TPMT or red blood cell lysate.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of the TPMT enzyme, the substrate (6-mercaptopurine), and the co-factor S-adenosyl-L-methionine (SAM).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantification: Quantify the amount of 3-methyl-7H-purine-6-thione produced using a validated analytical method such as HPLC or LC-MS/MS.

-

Data Analysis: Calculate the rate of enzyme activity, typically expressed as pmol of product formed per hour per mg of protein.

Rationale: This assay directly measures the enzymatic activity responsible for the formation of the methylated metabolite, providing a mechanistic understanding of its production.

Analytical Chemistry: Quantification in Biological Matrices

Accurate quantification of 3-methyl-7H-purine-6-thione in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

Protocol: HPLC-UV for Quantification of 3-methyl-7H-purine-6-thione

-

Sample Preparation:

-

Chromatographic Separation:

-

Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of a 3-methyl-7H-purine-6-thione analytical standard.

-

Determine the concentration of the analyte in the samples by comparing their peak areas to the standard curve.

-

Rationale: A validated HPLC method provides the necessary sensitivity and specificity for the accurate quantification of 3-methyl-7H-purine-6-thione in complex biological matrices.

Pharmacogenetic Testing: Correlating Genotype with Phenotype

Genetic variations in the TPMT gene are a major cause of inter-individual differences in thiopurine metabolism and toxicity.[15]

Protocol: TPMT Genotyping

-

DNA Extraction: Extract genomic DNA from a patient's blood sample.

-

PCR Amplification: Amplify the specific regions of the TPMT gene known to contain common functional polymorphisms using polymerase chain reaction (PCR).

-

Genotyping Method: Use a validated genotyping method, such as restriction fragment length polymorphism (RFLP) analysis, TaqMan SNP genotyping assays, or DNA sequencing, to identify the specific alleles present.

-

Interpretation: Correlate the identified genotype with the expected TPMT enzyme activity level (e.g., normal metabolizer, intermediate metabolizer, or poor metabolizer).[16]

Rationale: TPMT genotyping allows for the prediction of an individual's metabolic phenotype, which can then be correlated with measured levels of 3-methyl-7H-purine-6-thione and clinical outcomes.

Data Interpretation and Cross-Validation

The true power of this multi-faceted approach lies in the integration and cross-validation of the data obtained from each experimental platform.

Cross-Validation Workflow

Caption: Cross-validation workflow for 3-methyl-7H-purine-6-thione research.

Example of Integrated Data Analysis:

A patient with a TPMT genotype predictive of low enzyme activity would be expected to have lower levels of 3-methyl-7H-purine-6-thione in their red blood cells after a standard dose of 6-mercaptopurine.[3] This can be confirmed by direct measurement using HPLC. If this patient experiences hepatotoxicity, in vitro studies on liver cells can help determine if this is due to the parent drug or another metabolite, rather than the methylated form.

Thiopurine Metabolism and Points of Experimental Intervention

Caption: Thiopurine metabolic pathway and corresponding experimental validation points.

Conclusion

The cross-validation of experimental results for 3-methyl-7H-purine-6-thione is a critical component of thiopurine research and development. By integrating data from in vitro cellular assays, enzymatic studies, analytical quantification, and pharmacogenetic testing, researchers can build a robust and reliable understanding of this important metabolite. This comprehensive approach is essential for advancing our knowledge of thiopurine pharmacology and for the development of personalized medicine strategies that maximize therapeutic efficacy while minimizing adverse effects.

References

-

Azathioprine - Wikipedia. [Link]

-

What is the mechanism of Azathioprine? - Patsnap Synapse. [Link]

-

Azathioprine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Azathioprine: old drug, new actions - PMC - NIH. [Link]

-

Thioguanine: a potential alternate thiopurine for IBD patients allergic to 6-mercaptopurine or azathioprine - PubMed. [Link]

-

Azathioprine Alternatives Compared - Drugs.com. [Link]

-

Azathioprine | Arthritis UK. [Link]

-

6-Mercaptopurine as an Alternative to Azathioprine in Azathioprine-induced Hepatoxicity | Inflammatory Bowel Diseases | Oxford Academic. [Link]

-

Thiopurines in Inflammatory Bowel Disease: New Findings and Perspectives | Journal of Crohn's and Colitis | Oxford Academic. [Link]

-

Tacrolimus therapy as an alternative to thiopurines for maintaining remission in patients with refractory ulcerative colitis - PubMed. [Link]

-

Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC - NIH. [Link]

-

Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - NIH. [Link]

-